Methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate
Description
Methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate is a β-amino ester derivative characterized by a benzyloxy-substituted phenyl ring and a methyl ester group.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 3-amino-3-(3-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO3/c1-20-17(19)11-16(18)14-8-5-9-15(10-14)21-12-13-6-3-2-4-7-13/h2-10,16H,11-12,18H2,1H3 |
InChI Key |
YYTAWEKBLQTBNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(benzyloxy)benzaldehyde and methyl acrylate.
Formation of Intermediate: The first step involves the condensation of 3-(benzyloxy)benzaldehyde with methyl acrylate in the presence of a base such as sodium hydride to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The structural analogs of Methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate vary in substituents on the phenyl ring, ester groups, or amino group modifications. These differences significantly influence molecular weight, melting point, solubility, and biological activity.
Table 1: Key Physicochemical Properties of Selected Analogs
*Calculated based on molecular formula.
Key Observations:
Ester Group Influence :
- Replacing the methyl ester (283.33 g/mol) with an ethyl ester (299.37 g/mol) increases molecular weight and lipophilicity, which may enhance metabolic stability but reduce aqueous solubility .
- The bicyclic terpene-substituted analog (436.59 g/mol) exhibits a higher molecular weight and defined melting point (66.5–68.4°C), suggesting improved crystallinity due to steric bulk .
The 4-isopropylphenyl substituent (257.76 g/mol) adds steric hindrance, which may reduce intermolecular interactions and lower melting points .
Challenges and Contradictions
- Data Gaps : Melting points and solubility data for the target compound are unavailable, limiting direct comparisons.
- Bioactivity Inference : While bicyclic analogs show antidiabetic effects, the benzyloxy group’s role in activity remains unclear due to divergent substituent electronic profiles .
Biological Activity
Methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of amino esters and features a benzyloxy group that enhances its lipophilicity, potentially affecting its biological interactions. The molecular formula is , with a molecular weight of approximately 273.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials through standard organic synthesis techniques, including esterification and amination reactions. The benzyloxy group can be introduced via nucleophilic substitution on a suitable precursor.
Hypoglycemic Effects
Recent studies have highlighted the potential hypoglycemic effects of compounds related to this compound. In particular, structural isomers have been evaluated for their ability to activate free fatty acid receptor-1 (FFAR1), which plays a crucial role in glucose metabolism. In an oral glucose tolerance test using CD-1 mice, these compounds demonstrated significant reductions in blood glucose levels, indicating their potential as therapeutic agents for type 2 diabetes .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structures have been shown to modulate nitric oxide synthase (NOS) activity, leading to reductions in inflammatory markers in various cellular models. For instance, certain derivatives inhibited inducible NOS (iNOS), which is associated with inflammatory responses in macrophages .
Case Studies
- Hypoglycemic Activity Study : A study investigating structural isomers of benzyloxyphenylpropanoic acids revealed that specific modifications led to enhanced FFAR1 agonist activity, correlating with improved glycemic control in diabetic models .
- Anti-inflammatory Mechanism : Research focusing on small molecules regulating NOS activity indicated that certain derivatives effectively reduced iNOS expression in inflamed cellular models, showcasing their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving protection/deprotection strategies. For example, benzyloxy-protected intermediates are often generated using nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions for ether formation). A key step involves introducing the amino group via reductive amination or enzymatic resolution, as seen in analogous β-amino acid syntheses . Reaction optimization includes adjusting stoichiometry (e.g., 1.15 equiv. of methyl 3-aminobenzoate in stepwise coupling ), temperature gradients (e.g., -35°C to 40°C for triazine-based intermediates ), and catalysts like DIPEA for acid scavenging. Yield improvements often rely on chromatographic purification (e.g., silica gel with EtOAC/hexane gradients ).
Q. How is the compound characterized spectroscopically, and what are critical markers in its NMR/IR spectra?
- Methodological Answer :
- ¹H NMR : Key signals include the methoxy singlet (~δ 3.7–3.8 ppm), benzyloxy aromatic protons (δ 6.7–7.4 ppm), and NH₂/amine protons (δ 1.5–2.5 ppm, broad if protonated). For derivatives, splitting patterns in propanoate methylene (δ 2.5–3.5 ppm) confirm stereochemistry .
- IR : Stretches at ~1740 cm⁻¹ (ester C=O), 1650–1680 cm⁻¹ (amide/amine N–H bending), and 1250 cm⁻¹ (C–O of benzyloxy group) .
- Mass Spec : Molecular ion peaks at m/z ~327 (C₁₈H₂₁NO₄⁺) with fragmentation patterns indicating loss of benzyloxy (-C₇H₇O) or methoxy groups .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis of the ester and benzyloxy groups. Desiccants (e.g., silica gel) are critical due to hygroscopicity, as moisture can lead to ester degradation or racemization at the chiral amine center .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve stereochemical ambiguities?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic kinetic resolution (lipases for ester hydrolysis ).
- Analytical Methods : Chiral HPLC (e.g., Chiralpak AD-H column with hexane/IPA eluent) or polarimetry to confirm optical rotation (e.g., [α]D²⁵ = ± specific value ). X-ray crystallography of derivatives (e.g., propanoate salts ) provides absolute configuration verification.
Q. What strategies mitigate low yields in the final coupling step of benzyloxy-protected intermediates?
- Methodological Answer :
- Activation : Pre-activate carboxylic acids as mixed anhydrides (e.g., isobutyl chloroformate) or use coupling reagents like HATU/DMAP for esterification .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates.
- Byproduct Management : Add molecular sieves to sequester water in amide bond formations .
Q. How do steric and electronic effects of the benzyloxy group influence reactivity in downstream functionalization?
- Methodological Answer :
- Steric Effects : The bulky benzyloxy group at the 3-position hinders electrophilic substitution (e.g., nitration) but facilitates ortho-directed metalation for C–H activation .
- Electronic Effects : Electron-donating benzyloxy groups deactivate the phenyl ring toward nucleophilic attack but enhance stability of radical intermediates in photochemical reactions .
Q. What computational tools predict feasible retrosynthetic pathways for derivatives of this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys/Pistachio) use template-based relevance scoring to prioritize routes. For example, benzyloxy deprotection via hydrogenolysis (Pd/C, H₂) is predicted with >90% plausibility using BKMS_METABOLIC datasets . MD simulations (e.g., Gaussian09) model transition states for stereoselective steps .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported melting points or spectroscopic data across studies?
- Methodological Answer :
- Purity Verification : Repeat DSC analysis with rigorously dried samples to exclude solvent/water effects.
- Cross-Validation : Compare IR/NMR with authenticated standards (e.g., NIST reference data ). For example, conflicting NH₂ proton shifts may arise from pH-dependent tautomerism, requiring buffered NMR solvents .
Q. What are the limitations of using this compound in in vivo studies, and how can metabolic stability be improved?
- Methodological Answer : The ester group is prone to hydrolysis by serum esterases, limiting bioavailability. Solutions include:
- Prodrug Design : Replace methyl ester with tert-butyl or pivaloyloxymethyl groups .
- Isotope Labeling : Use ¹³C-labeled propanoate to track metabolic pathways via LC-MS .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
